molecular formula C23H25N5O2 B2477137 2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline CAS No. 2310125-47-2

2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline

Cat. No.: B2477137
CAS No.: 2310125-47-2
M. Wt: 403.486
InChI Key: NVUVHVZBZZHCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is a complex organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Scientific Research Applications

2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline typically involves multiple steps, starting with the preparation of the core quinoxaline structure One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Mechanism of Action

The mechanism of action of 2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl derivatives: These compounds share a similar core structure but may have different substituents that alter their properties.

    Quinoxaline derivatives: Other quinoxaline-based compounds with varying functional groups.

Uniqueness

2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c29-23(21-13-24-18-6-1-2-7-19(18)27-21)28-10-8-16(9-11-28)14-30-22-12-20(25-15-26-22)17-4-3-5-17/h1-2,6-7,12-13,15-17H,3-5,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUVHVZBZZHCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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